

Spectroscopic Data Interpretation for Piperonylamine: A Technical Guide

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Compound of Interest

Compound Name: *Piperonylamine*

Cat. No.: *B131076*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **Piperonylamine** (also known as 3,4-methylenedioxybenzylamine), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound. This document presents a detailed examination of its spectroscopic characteristics, supported by experimental protocols and data visualizations.

Spectroscopic Data Summary

The structural confirmation of **Piperonylamine** ($C_8H_9NO_2$) is achieved through the combined analysis of 1H NMR, ^{13}C NMR, IR, and MS data. The quantitative data from these techniques are summarized in the tables below for clarity and comparative analysis.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: $CDCl_3$ Frequency: 399.65 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.785	d	1H	Ar-H
6.73	dd	1H	Ar-H
6.72	d	1H	Ar-H
5.883	s	2H	O-CH ₂ -O
3.724	s	2H	Ar-CH ₂ -N
1.44	s	2H	NH ₂

Table 1: ¹H NMR data for **Piperonylamine**.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Predicted based on analogous structures)

Chemical Shift (ppm)	Assignment
~147.8	Ar-C-O
~146.5	Ar-C-O
~135.0	Ar-C-CH ₂
~121.5	Ar-CH
~108.5	Ar-CH
~108.0	Ar-CH
~101.0	O-CH ₂ -O
~46.0	Ar-CH ₂ -N

Table 2: Predicted ¹³C NMR data for **Piperonylamine**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3360-3280	Medium, sharp (doublet)	N-H stretch (primary amine)
3030	Medium	Aromatic C-H stretch
2920, 2850	Medium	Aliphatic C-H stretch
1600, 1490, 1440	Medium to strong	Aromatic C=C skeletal vibrations
1250	Strong	Asymmetric C-O-C stretch (aromatic ether)
1040	Strong	Symmetric C-O-C stretch (aromatic ether)
930	Medium	O-CH ₂ -O bend
810	Strong	C-H out-of-plane bend (aromatic)

Table 3: IR absorption data for **Piperonylamine**.

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

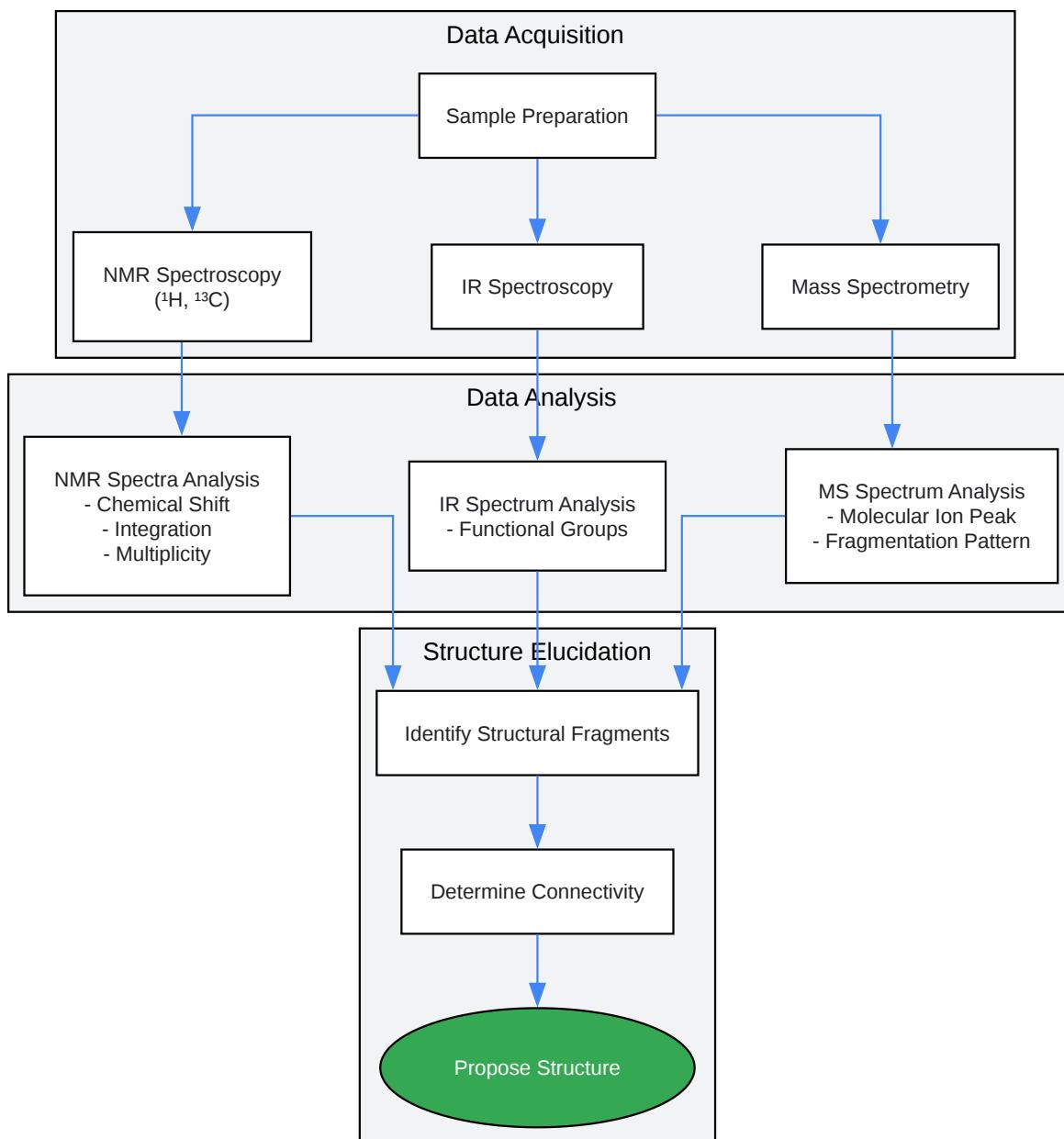
m/z	Relative Intensity (%)	Assignment
151	36	[M] ⁺ (Molecular Ion)
135	100	[M - NH ₂] ⁺
105	20	[M - NH ₂ - CH ₂ O] ⁺
77	30	[C ₆ H ₅] ⁺
51	10	[C ₄ H ₃] ⁺

Table 4: Mass spectrometry data for **Piperonylamine**.[\[2\]](#)

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data to elucidate the structure of an organic compound like **Piperonylamine**.

Spectroscopic Data Interpretation Workflow

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Caption: Workflow for Spectroscopic Data Interpretation.

Detailed Spectroscopic Interpretation

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of **Piperonylamine** provides key information about the proton environment in the molecule.[1]

- Aromatic Protons (6.72-6.785 ppm): The signals in this region correspond to the three protons on the benzene ring. The distinct doublet and doublet of doublets patterns arise from the ortho and meta coupling between these protons, confirming a 1,2,4-trisubstituted benzene ring.
- Methylenedioxy Protons (5.883 ppm): The sharp singlet integrating to two protons is characteristic of the two equivalent protons of the methylenedioxy group (-O-CH₂-O-).
- Benzylic Protons (3.724 ppm): The singlet integrating to two protons is assigned to the methylene group adjacent to the aromatic ring and the nitrogen atom (Ar-CH₂-N). The singlet nature indicates no adjacent protons.
- Amine Protons (1.44 ppm): The broad singlet integrating to two protons corresponds to the primary amine (-NH₂) protons. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum further supports the proposed structure.

- Aromatic Carbons (~108-148 ppm): Six distinct signals are expected for the aromatic carbons. The two carbons attached to the oxygen atoms of the methylenedioxy group (Ar-C-O) are expected to be the most downfield. The carbon attached to the benzylic methylene group (Ar-C-CH₂) will also be downfield, while the three protonated aromatic carbons (Ar-CH) will appear at higher field strengths.
- Methylenedioxy Carbon (~101.0 ppm): A single peak is expected for the carbon of the -O-CH₂-O- group.
- Benzylic Carbon (~46.0 ppm): The carbon of the Ar-CH₂-N group is expected in this region.

IR Spectrum Analysis

The IR spectrum reveals the presence of key functional groups in **Piperonylamine**.

- N-H Stretch ($3360\text{-}3280\text{ cm}^{-1}$): The characteristic doublet in this region is a clear indication of a primary amine ($-\text{NH}_2$).
- Aromatic C-H Stretch (3030 cm^{-1}): This absorption confirms the presence of C-H bonds on an aromatic ring.
- Aliphatic C-H Stretch ($2920, 2850\text{ cm}^{-1}$): These peaks correspond to the C-H stretching vibrations of the methylene groups.
- Aromatic C=C Skeletal Vibrations ($1600, 1490, 1440\text{ cm}^{-1}$): These absorptions are characteristic of the benzene ring.
- C-O-C Stretch ($1250, 1040\text{ cm}^{-1}$): The strong absorptions in this region are indicative of the asymmetric and symmetric stretching of the aromatic ether linkage in the methylenedioxy group.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and fragmentation pattern of **Piperonylamine**.^[2]

- Molecular Ion Peak ($[\text{M}]^+$ at m/z 151): The peak at m/z 151 corresponds to the molecular weight of **Piperonylamine** (151.16 g/mol), confirming its molecular formula.^[2]
- Base Peak ($[\text{M} - \text{NH}_2]^+$ at m/z 135): The most abundant fragment results from the loss of the amino group ($-\text{NH}_2$), a common fragmentation pathway for primary amines, leading to the stable benzyl cation.
- Other Fragments: The peaks at m/z 105 and 77 correspond to further fragmentation of the aromatic ring system.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

- Sample Preparation: A small amount of **Piperonylamine** (5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired on a 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common parameters. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ^{13}C isotope.

IR Spectroscopy

- Sample Preparation (Thin Film): As **Piperonylamine** is a liquid at room temperature, a drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm^{-1} . A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry

- Sample Introduction: A dilute solution of **Piperonylamine** in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry data provides a definitive structural confirmation of **Piperonylamine**. The ^1H NMR spectrum details the proton environment, the IR spectrum identifies the key functional groups (primary amine, aromatic ring, and ether linkage), and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This comprehensive spectroscopic profile is essential for quality control, reaction monitoring, and regulatory submissions in the chemical and pharmaceutical industries.

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References

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